(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-16-9-11(6-7-14(16)20)8-12(10-18)17-19-13-4-2-3-5-15(13)22-17/h2-9,20H,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUYXGHZLAQHCO-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation: Primary Synthetic Pathway
Reaction Overview
The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated nitriles. For this compound, the reaction involves:
- 4-Hydroxy-3-methoxybenzaldehyde (vanillin, 1 )
- 2-Cyanomethyl-1,3-benzoxazole (2 )
The general reaction proceeds as:
$$
\textbf{1} + \textbf{2} \xrightarrow{\text{Base/Catalyst}} \text{(2E)-Target Compound} + \text{H}_2\text{O}
$$
Synthesis of Key Intermediates
1.2.1 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)
Vanillin is synthesized via bromination and methoxylation of 4-hydroxybenzaldehyde:
- Bromination : 4-Hydroxybenzaldehyde reacts with bromine in methanol to yield 3-bromo-4-hydroxybenzaldehyde.
- Methoxylation : Copper-mediated coupling with methoxide replaces the bromine with a methoxy group.
1.2.2 2-Cyanomethyl-1,3-Benzoxazole
This intermediate is prepared via heteroannulation of o-aminophenol with chloroacetonitrile using Cu(OTf)₂ as a catalyst:
$$
\text{o-Aminophenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{Cu(OTf)}2} \textbf{2} + \text{HCl}
$$
Condensation Procedure
A mixture of 1 (1.0 mmol), 2 (1.1 mmol), and piperidine (5 mol%) in ethanol is refluxed for 4–6 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (ethyl acetate/hexane, 3:7) or recrystallization from methanol.
Optimization Notes :
One-Pot Heteroannulation-Knoevenagel Approach
Integrated Methodology
This method combines benzoxazole formation and Knoevenagel condensation in a single pot:
- Heteroannulation : o-Aminophenol reacts with 4-hydroxy-3-methoxybenzaldehyde in the presence of Cu(OTf)₂ to form an imine intermediate.
- Cyclization : The imine undergoes intramolecular cyclization to yield 2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazole .
- Knoevenagel Step : Addition of malononitrile and piperidine forms the α,β-unsaturated nitrile.
Reaction Conditions :
Alternative Ultrasound-Assisted Synthesis
Green Chemistry Protocol
A solvent-free approach using imidazolium chlorozincate ionic liquid (LAIL@MNP) as a catalyst achieves 89% yield in 30 minutes:
- Reactants : o-Aminophenol , 4-hydroxy-3-methoxybenzaldehyde , and malononitrile.
- Conditions : Ultrasound irradiation (40 kHz) at 70°C.
Advantages :
- Reduced Waste : No solvent required.
- Reusability : Catalyst retains 92% activity after five cycles.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biology
Biological Activity: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biochemical Probes: It is used as a probe to study various biochemical pathways and interactions.
Medicine
Drug Development: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Diagnostics: It may be used in the development of diagnostic tools and assays.
Industry
Dye and Pigment Production: The compound’s structural features make it suitable for use in the synthesis of dyes and pigments.
Polymer Additives: It is used as an additive in polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of various cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Heterocycle Substitution: Benzoxazole vs. Benzothiazole
Compound Analogs :
- CCG-63802 and CCG-63808 : Replace benzoxazole with benzothiazole (sulfur instead of oxygen). These compounds inhibit Regulator of G-protein Signaling 4 (RGS4) via covalent modification of cysteine residues by the acrylonitrile group .
- Benzothiazole: Sulfur’s larger atomic size may increase lipophilicity, favoring membrane permeability .
Substituent Variation on the Aryl Group
Key Examples :
- Curcumin Analogs : Derivatives with 4-hydroxy-3-methoxyphenyl groups exhibit strong antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities. For instance, compound 3d in shows potent ACE inhibition .
- Balanophonin: Contains a similar 4-hydroxy-3-methoxyphenyl group, used as a synthetic precursor and pharmacological reference standard .
Structural Influence :
Role of the Acrylonitrile Group
The α,β-unsaturated nitrile is a critical pharmacophore:
Biological Activity
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a benzoxazole moiety, a prop-2-enenitrile group, and a substituted phenolic group, which contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity . For instance, derivatives of benzoxazole have shown promise in scavenging free radicals and reducing oxidative stress in various biological systems . The presence of hydroxyl and methoxy groups in the structure enhances this activity by donating hydrogen atoms to free radicals.
Anticancer Properties
Studies have demonstrated that benzoxazole derivatives possess anticancer properties . These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, related compounds have been reported to exert cytotoxic effects on breast cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects . Similar compounds have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases. Research has indicated that such molecules can inhibit neuroinflammation and promote neuronal survival under oxidative stress conditions .
The biological activities of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile may involve several mechanisms:
- Free Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing their harmful effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or neurodegeneration.
- Gene Regulation : It may affect the expression of genes involved in apoptosis and cell survival pathways.
Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant potential of various benzoxazole derivatives, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile was found to significantly reduce lipid peroxidation in vitro. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, showing a reduction comparable to standard antioxidants like ascorbic acid .
Study 2: Anticancer Activity
A recent study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating potent cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway .
Data Table
Q & A
Basic: What are the standard synthetic protocols for (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common route includes:
Precursor Preparation : Start with substituted benzoxazole derivatives (e.g., 2-aminophenol derivatives) and 4-hydroxy-3-methoxycinnamaldehyde.
Knoevenagel Condensation : React the aldehyde with nitrile-containing precursors (e.g., malononitrile) under basic conditions (e.g., piperidine catalyst in ethanol) to form the α,β-unsaturated nitrile backbone .
Coupling Reactions : Introduce the benzoxazole moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- pH Control : Maintain mild basicity (pH 8–9) to prevent decomposition of phenolic groups .
- Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Advanced: How can researchers resolve contradictions in reported structure-activity relationships (SAR) for this compound’s bioactivity?
Methodological Answer:
Discrepancies in SAR often arise from:
- Substituent Position Effects : The 4-hydroxy-3-methoxyphenyl group’s orientation impacts hydrogen bonding with targets (e.g., kinases), while benzoxazol-2-yl influences π-π stacking .
- Experimental Variability : Differences in assay conditions (e.g., cell lines, IC₅₀ protocols) can skew results.
Resolution Strategies :
Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., halogenation at the benzoxazole 5-position) and test them under standardized bioassays .
Computational Docking : Use molecular dynamics simulations to predict binding affinities and validate with surface plasmon resonance (SPR) .
Meta-Analysis : Aggregate data from multiple studies (e.g., kinase inhibition datasets) to identify consensus trends .
Basic: What analytical techniques are most reliable for validating the purity and structure of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30 to 95:5) to assess purity (>98%) .
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR peaks:
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical [M+H]⁺ peak (m/z 323.0924) .
Advanced: How can computational modeling predict the compound’s mechanism of action in anticancer studies?
Methodological Answer:
Target Identification : Use SwissTargetPrediction or PharmMapper to prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known inhibitors .
Docking Simulations : Perform AutoDock Vina simulations to model interactions:
- The nitrile group forms hydrogen bonds with kinase hinge regions (e.g., EGFR Thr830).
- Benzoxazole engages in hydrophobic interactions with allosteric pockets .
DFT Calculations : Analyze HOMO-LUMO gaps to predict electron transfer capacity and redox-mediated cytotoxicity .
Basic: What strategies mitigate instability of the 4-hydroxy group during synthesis and storage?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the phenolic -OH as a tert-butyldimethylsilyl (TBS) ether during synthesis, followed by TBAF-mediated deprotection .
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation. Lyophilization improves stability for long-term storage .
Advanced: How do solvent polarity and catalysts influence regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
Methodological Answer:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, directing EAS to the benzoxazole C5 position. Non-polar solvents (toluene) favor C4 substitution .
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilicity at the 4-hydroxy-3-methoxyphenyl ring, while iodine promotes iodination at the benzoxazole C6 .
Basic: What are the key considerations for scaling up synthesis without compromising enantiomeric purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
